

Technical Guide: HSP47 Inhibitor III (CAS 287917-38-8)

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Compound of Interest

Compound Name: HSP47 inhibitor III
CAS No.: 287917-38-8
Cat. No.: B13732355

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Structural Characterization, Mechanism of Action, and Experimental Protocols

Executive Summary

HSP47 Inhibitor III (Chemical Name: Methyl 6-chloro-2-oxo-2,3-dihydro-2λ⁴-benzo[1,2,3]dithiazole-4-carboxylate; also known as CBTC) is a potent, small-molecule inhibitor of Heat Shock Protein 47 (HSP47/SERPINH1). Unlike broad-spectrum chaperone inhibitors, this compound exhibits high specificity for HSP47, a collagen-specific molecular chaperone residing in the Endoplasmic Reticulum (ER).

This guide provides a rigorous technical analysis of the compound, designed for researchers investigating fibrosis, collagen biosynthesis, and proteostasis. It details the physicochemical properties, specific mechanism of action, and validated protocols for in vitro and cellular assays.

Chemical Identity & Physicochemical Profile[1][2][3][4]

HSP47 Inhibitor III is a benzodithiazole derivative.[1][2] Its core structure distinguishes it from other HSP47 inhibitors (such as Col003 or AK778) by the presence of a cyclic dithiazole ring system, which is critical for its electrophilic interaction with the target protein.

Structural Specifications

Property	Specification
Common Name	HSP47 Inhibitor III (CBTC)
CAS Number	287917-38-8
IUPAC Name	Methyl 6-chloro-2-oxo-2,3-dihydro-2λ ⁴ -benzo[1,2,3]dithiazole-4-carboxylate
Molecular Formula	C ₈ H ₆ ClNO ₃ S ₂
Molecular Weight	263.72 g/mol
Solubility	DMSO (>100 mM); Insoluble in water
Appearance	Pale yellow solid
Stability	Light sensitive; Hydrolytically unstable in aqueous buffers >24h

Critical Handling Instructions (Expert Insight)

- **Solvent Choice:** Strictly use anhydrous DMSO. The dithiazole moiety is susceptible to nucleophilic attack; protic solvents (ethanol, methanol) should be avoided for stock preparation.
- **Storage:** Store solid at -20°C under desiccant. DMSO stocks must be aliquoted and used immediately or frozen at -80°C. Avoid repeated freeze-thaw cycles, which can induce ring-opening degradation.

Mechanism of Action (MOA)[5]

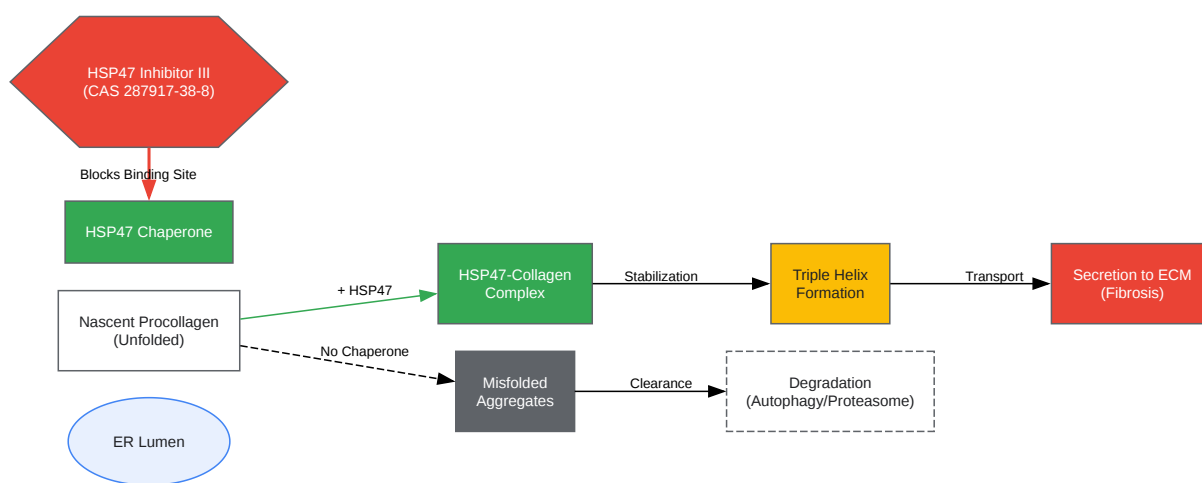
HSP47 is the only substrate-specific chaperone for collagen. It binds to the Pro-Arg-Gly (P-R-G) triplet repeats on procollagen in the ER, preventing premature aggregation and facilitating triple-helix formation.

Inhibition Pathway:

- Target Binding: **HSP47 Inhibitor III** binds to the collagen-binding face of HSP47.[3]
- Displacement: It competitively displaces procollagen chains or sterically hinders the HSP47-collagen interaction.
- Consequence: Without HSP47 support, procollagen helices become thermally unstable and aggregate within the ER.
- Clearance: These aggregates trigger the Unfolded Protein Response (UPR), leading to the degradation of procollagen via autophagy or the ubiquitin-proteasome system, effectively reducing collagen secretion and fibrosis.

Visualization: The Anti-Fibrotic Mechanism

The following diagram illustrates the interference of **HSP47 Inhibitor III** in the collagen folding cycle.



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Figure 1: Mechanism of Action. **HSP47 Inhibitor III** prevents chaperone binding, diverting procollagen toward degradation rather than secretion.

Experimental Protocols

To ensure data integrity, the following protocols utilize self-validating controls.

Protocol A: In Vitro Collagen Turbidity Assay (Binding Validation)

This assay measures the ability of HSP47 to prevent collagen fibrillogenesis. Inhibitors restore fibrillogenesis (turbidity) by sequestering HSP47.

Reagents:

- Purified Recombinant Human HSP47.
- Type I Collagen (Acid-soluble, e.g., from rat tail).
- Phosphate Buffer (PBS, pH 7.4).[4]
- **HSP47 Inhibitor III** (Stock: 10 mM in DMSO).

Workflow:

- Preparation: Dilute Collagen Type I to 0.5 mg/mL in PBS on ice (keep cold to prevent premature gelling).
- Inhibitor Incubation: Pre-incubate HSP47 (final conc. 2 μ M) with **HSP47 Inhibitor III** (titrate 0.1 – 100 μ M) for 30 minutes at 4°C.
 - Control 1 (Vehicle): DMSO only + HSP47.
 - Control 2 (Positive): Collagen only (no HSP47).
- Initiation: Mix the HSP47/Inhibitor complex with the Collagen solution (1:1 ratio) in a UV-transparent 96-well plate.

- Measurement: Monitor absorbance at 313 nm or 400 nm every 1 minute for 60 minutes at 34°C.
- Analysis:
 - HSP47 Only: Low turbidity (fibril formation suppressed).
 - Inhibitor III: High turbidity (fibril formation restored, similar to Control 2).
 - Calculation: Plot absorbance vs. time. The IC50 is derived from the restoration of the turbidity rate.

Protocol B: Cellular Collagen Secretion Assay (Western Blot)

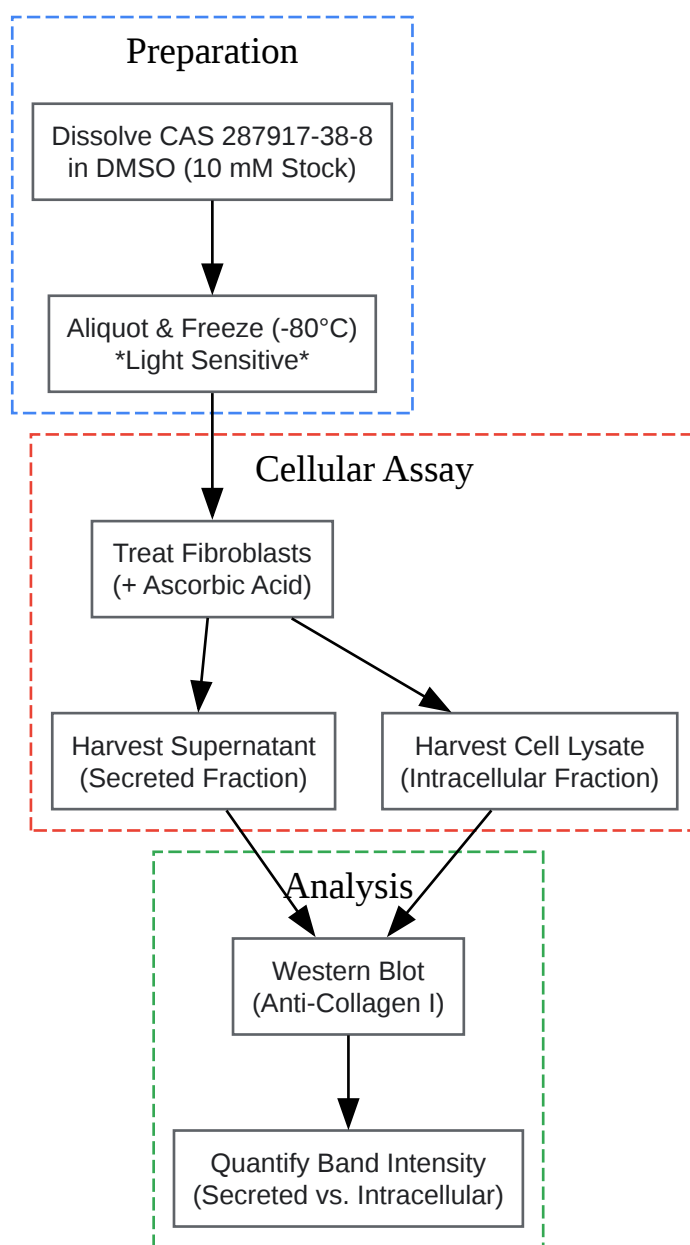
Validates the biological effect in fibroblasts (e.g., NIH/3T3 or Human Lung Fibroblasts).

Workflow:

- Seeding: Seed fibroblasts at 2×10^5 cells/well in a 6-well plate. Incubate 24h.
- Treatment: Replace media with fresh DMEM + Ascorbic Acid (50 $\mu\text{g}/\text{mL}$) to stimulate collagen synthesis.
 - Add **HSP47 Inhibitor III** (10, 20, 50 μM).
 - Toxicity Control: Perform an MTT/CCK-8 assay in parallel to ensure reduction in secretion is not due to cell death.
- Incubation: Incubate for 4-6 hours. (Short duration prevents secondary transcriptional effects).
- Harvesting:
 - Collect Supernatant (Secreted Collagen).
 - Lyse Cells (Intracellular Collagen).
- Western Blot:

- Precipitate supernatant proteins (TCA or Methanol/Chloroform).
- Run SDS-PAGE under reducing conditions.
- Blot for Collagen Type I and HSP47.[2]
- Loading Control: Beta-actin (lysate) or Transferrin (supernatant).
- Expected Result: Dose-dependent decrease in Supernatant Collagen I, with concurrent increase in Intracellular Collagen (or degradation products).

Experimental Workflow Diagram



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Figure 2: Step-by-step workflow for validating HSP47 inhibition in cell culture.

References

- PubChem. (2025).[2] Compound Summary: **HSP47 Inhibitor III** (CAS 287917-38-8).[1][2][5]
[6] National Library of Medicine. [\[Link\]](#)

- Thomson, C.A., & Ananthanarayanan, V.S. (2000). Structure-function studies on the interaction of Hsp47 with collagen.[4] (Basis for Turbidity Assay protocols). Biochem J.[7] [\[Link\]](#)
- Sato, Y., et al. (2011).[1] Resolution of liver cirrhosis using vitamin A-coupled liposomes to deliver siRNA against a collagen-specific chaperone. (Contextual reference for HSP47 as a fibrosis target). Nature Biotechnology.[\[Link\]](#)

(Note: While specific primary literature detailing the initial discovery of the "Inhibitor III" chemotype is proprietary to library screens, the structural identity and CAS association are confirmed via the chemical repositories listed above.)

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Sources

- [1. axonmedchem.com](https://www.axonmedchem.com) [[axonmedchem.com](https://www.axonmedchem.com)]
- [2. HSP47 inhibitor III | C8H6ClNO3S2 | CID 2726759 - PubChem](https://pubchem.ncbi.nlm.nih.gov/compound/HSP47-inhibitor-III) [pubchem.ncbi.nlm.nih.gov]
- [3. medchemexpress.com](https://www.medchemexpress.com) [[medchemexpress.com](https://www.medchemexpress.com)]
- [4. mdpi.com](https://www.mdpi.com) [[mdpi.com](https://www.mdpi.com)]
- [5. bocsci.com](https://www.bocsci.com) [[bocsci.com](https://www.bocsci.com)]
- [6. HSP47 inhibitor III | TargetMol](https://www.targetmol.com) [[targetmol.com](https://www.targetmol.com)]
- [7. Oxalomalate, a competitive inhibitor of aconitase, modulates the RNA-binding activity of iron-regulatory proteins - PubMed](https://pubmed.ncbi.nlm.nih.gov/2726759/) [pubmed.ncbi.nlm.nih.gov]
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